molecular formula C8H18BN3 B14717076 Dibutylazidoborane CAS No. 13272-53-2

Dibutylazidoborane

Cat. No.: B14717076
CAS No.: 13272-53-2
M. Wt: 167.06 g/mol
InChI Key: PBSPEQJOIRYRHU-UHFFFAOYSA-N
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Description

Dibutylazidoborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is characterized by the presence of boron, nitrogen, and carbon atoms, making it a versatile compound for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylazidoborane can be synthesized through several methods. One common approach involves the reaction of dibutylborane with sodium azide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the azide group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Dibutylazidoborane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert this compound to dibutylborane.

    Substitution: The azide group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Dibutylborane.

    Substitution: Various substituted boranes depending on the reagents used.

Scientific Research Applications

Dibutylazidoborane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: this compound is used in the production of advanced materials, such as polymers and ceramics, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of dibutylazidoborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in various chemical reactions and applications, such as catalysis and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Dibutylborane: Similar in structure but lacks the azide group, making it less reactive in certain applications.

    Triethylborane: Another organoboron compound with different alkyl groups, used in different synthetic applications.

    Boronic Acids: Compounds with boron-oxygen bonds, widely used in organic synthesis and medicinal chemistry.

Uniqueness

Dibutylazidoborane stands out due to its azide group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring the formation of stable boron-nitrogen bonds, such as in drug delivery and advanced material synthesis.

Properties

CAS No.

13272-53-2

Molecular Formula

C8H18BN3

Molecular Weight

167.06 g/mol

IUPAC Name

azido(dibutyl)borane

InChI

InChI=1S/C8H18BN3/c1-3-5-7-9(11-12-10)8-6-4-2/h3-8H2,1-2H3

InChI Key

PBSPEQJOIRYRHU-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)N=[N+]=[N-]

Origin of Product

United States

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